Regioisomeric Differentiation: [4,5-c] vs. [4,5-b] Imidazopyridine Scaffold Lipophilicity & H-Bond Profile
The target compound, bearing the imidazo[4,5-c]pyridine scaffold, exhibits a computed XLogP3 of 1.7 and zero hydrogen-bond donors, whereas the [4,5-b] regioisomer (2-(1-chloroethyl)-1H-imidazo[4,5-b]pyridine) has an XLogP3 of 1.3 and one H-bond donor [1][2]. The 0.4 logP difference translates to approximately 2.5-fold higher lipophilicity for the [4,5-c] scaffold. Loss of the H-bond donor in the target compound may reduce metabolic glucuronidation and improve passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 1.7, HBD = 0 (PubChem) |
| Comparator Or Baseline | 2-(1-chloroethyl)-1H-imidazo[4,5-b]pyridine: XLogP3 = 1.3, HBD = 1 (PubChem) |
| Quantified Difference | ΔXLogP3 = +0.4 (~2.5-fold); ΔHBD = -1 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
For CNS-penetrant or oral drug discovery programs, the higher logP and absence of H-bond donors make the [4,5-c] scaffold a preferential starting point over the [4,5-b] isomer.
- [1] PubChem CID 65725262: 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/65725262 View Source
- [2] PubChem CID 10631258: 2-(1-Chloroethyl)-1H-imidazo[4,5-b]pyridine. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-Chloroethyl_-3H-imidazo_4_5-b_pyridine View Source
